molecular formula C22H22ClN3O2S B3695686 2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE

2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE

Cat. No.: B3695686
M. Wt: 427.9 g/mol
InChI Key: PJCPDAGPVIRJBV-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is a complex organic compound that belongs to the class of thienoisoquinolines This compound is characterized by the presence of a chlorobenzoyl group, a morpholine ring, and a thienoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine typically involves multiple steps One common approach is the condensation of 4-chlorobenzoyl chloride with a suitable thienoisoquinoline precursor in the presence of a base such as triethylamineThe reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(morpholin-4-yl)propionic acid esters
  • 4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide

Uniqueness

2-(4-Chlorobenzoyl)-5-(morpholin-4-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-14-7-5-13(6-8-14)19(27)20-18(24)17-15-3-1-2-4-16(15)21(25-22(17)29-20)26-9-11-28-12-10-26/h5-8H,1-4,9-12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPDAGPVIRJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC(=C3N)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE
Reactant of Route 2
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE
Reactant of Route 3
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROBENZOYL)-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE

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